N2-acetamido-6-benzyloxypurine
Overview
Description
Preparation Methods
The synthesis of N2-acetamido-6-benzyloxypurine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and acetamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the acylation of a purine derivative with acetamide in the presence of a base like sodium hydride or potassium carbonate.
Chemical Reactions Analysis
N2-acetamido-6-benzyloxypurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
N2-acetamido-6-benzyloxypurine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating viral infections and other diseases.
Industry: This compound is used in the pharmaceutical industry for drug development and formulation.
Mechanism of Action
The mechanism of action of N2-acetamido-6-benzyloxypurine involves its interaction with viral enzymes and proteins, inhibiting their activity and preventing viral replication. The compound targets specific molecular pathways involved in the viral life cycle, disrupting the replication process and reducing viral load .
Comparison with Similar Compounds
N2-acetamido-6-benzyloxypurine can be compared with other similar compounds, such as:
Acyclovir: A well-known antiviral drug used to treat herpes infections. Unlike this compound, acyclovir specifically targets the herpes simplex virus.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections. It has a similar mechanism of action but different molecular targets.
Ribavirin: A broad-spectrum antiviral drug used to treat various viral infections.
Properties
IUPAC Name |
N-(6-phenylmethoxy-7H-purin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9(20)17-14-18-12-11(15-8-16-12)13(19-14)21-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBWNOBMRPRKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566462 | |
Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92193-74-3 | |
Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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